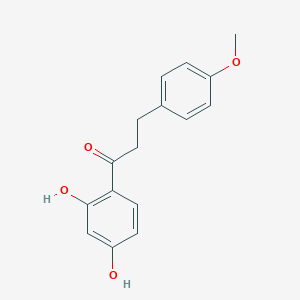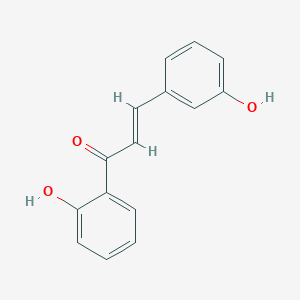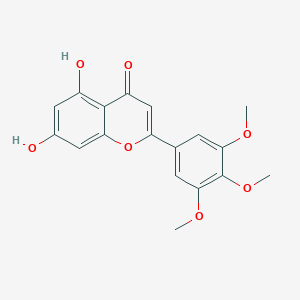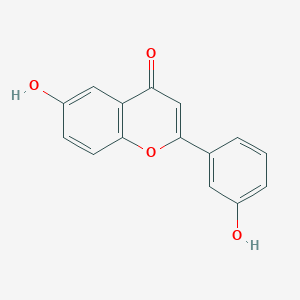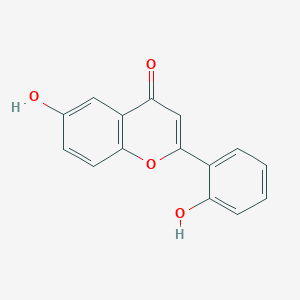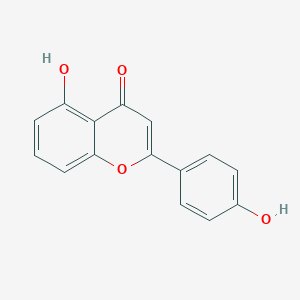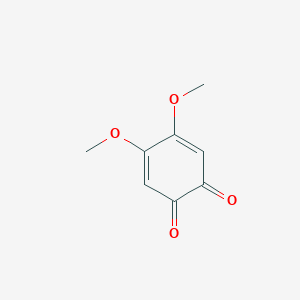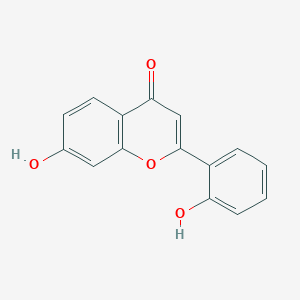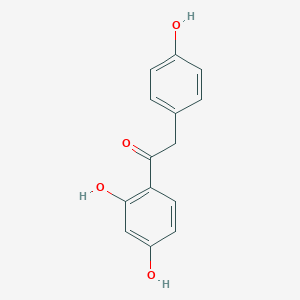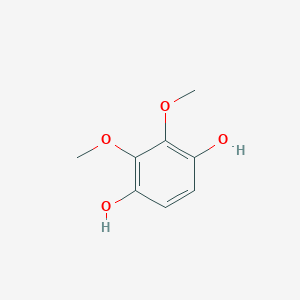
2,3-Dimethoxyhydroquinone
Übersicht
Beschreibung
2,3-Dimethoxyhydroquinone (DMHQ) is a chemical compound that is derived from hydroquinone. It is a natural product that is commonly found in plants and is known for its antioxidant properties. DMHQ has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
2,3-Dimethoxyhydroquinone has been studied in electrochemical applications. For instance, its electrooxidation in the presence of 1,3-dicarbonyl compounds has been explored, revealing various electrochemical mechanisms and the generation of related products (Hosseiny Davarani et al., 2006). Additionally, electrochemical oxidation in the presence of β-diketones has been observed, leading to the formation of benzofuran derivatives (Makarem et al., 2009).
Environmental and Soil Chemistry
2,3-Dimethoxyhydroquinone's interaction with iron oxides like ferrihydrite and goethite has been studied, showing its role in soil electron transfer reactions and its impact on the formation of reactive oxygen species (Krumina et al., 2017).
Biological Activity and Synthesis
The compound has been synthesized by the brown rot fungus Gloeophyllum trabeum, suggesting its potential role as a ferric chelator and oxygen-reducing agent (Paszczynski et al., 1999). It also shows antibacterial activity, as observed in derivatives of 2,3-Dimethoxyhydroquinone against bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
Cytotoxicity and Antitumor Potential
Studies have shown that certain derivatives of 2,3-Dimethoxyhydroquinone exhibit varying degrees of cytotoxicity to human tumor cell lines, indicating potential use in cancer treatment (Sheh et al., 1992).
Miscellaneous Applications
The compound's role in the enhancement of yields of certain substances like 2,6-dimethoxy-ρ-benzoquinone in wheat germ fermentation has been explored using techniques like ultrasound and magnetic nanoparticles (Zheng et al., 2019).
Eigenschaften
CAS-Nummer |
52643-52-4 |
|---|---|
Produktname |
2,3-Dimethoxyhydroquinone |
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |
InChI-Schlüssel |
XGFABYCTEQAZOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1OC)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


